molecular formula C17H26BNO2 B6342262 2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester CAS No. 1402240-80-5

2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester

Cat. No. B6342262
CAS RN: 1402240-80-5
M. Wt: 287.2 g/mol
InChI Key: ZOLBHDADHQGPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester (2CPBP) is an organoboron compound that is used in various scientific research applications. It has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound is a valuable tool for scientists as it has a wide range of synthetic and biological applications.

Scientific Research Applications

2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester has found a variety of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for boronic acid-mediated reactions, and as a ligand in medicinal chemistry. In addition, it has been used in biochemistry to study enzyme-substrate interactions and in drug design.

Mechanism of Action

2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester acts as a boronic acid-mediated catalyst in organic synthesis. It is able to activate organic substrates, such as aldehydes and ketones, and facilitate their reaction with electrophiles, such as boronic acids. This reaction is thought to proceed through a series of steps, including the formation of an intermediate boronate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study enzyme-substrate interactions, to analyze the effects of drugs on cellular processes, and to investigate the mechanisms of action of various drugs. In addition, it has been used to study the effects of boron on biological systems, such as the nervous system and the immune system.

Advantages and Limitations for Lab Experiments

2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester is a useful tool for scientific research due to its wide range of applications. It is relatively easy to synthesize, and it is stable and non-toxic. However, it is also limited in its use due to its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester. It could be used in the development of new drugs, as a catalyst in organic synthesis, or as a reagent for boronic acid-mediated reactions. In addition, it could be used to study enzyme-substrate interactions, to study the effects of boron on biological systems, and to investigate the mechanisms of action of various drugs. Finally, it could be used to analyze the effects of drugs on cellular processes, such as signal transduction pathways.

Synthesis Methods

2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester can be synthesized using a variety of methods, including nucleophilic substitution, direct borylation, and hydroboration. The most commonly used method is the direct borylation of a 2-cyclohexylpyridine derivative. This method involves the reaction of a 2-cyclohexylpyridine derivative with a boronic acid pinacol ester. The reaction is usually carried out in the presence of a base, such as sodium hydride.

properties

IUPAC Name

2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLBHDADHQGPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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